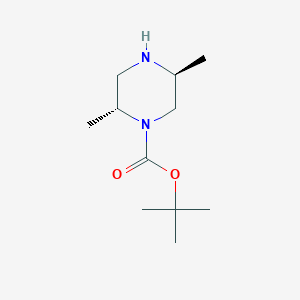

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Chiral Piperazine Core

The synthesis begins with the preparation of the (2R,5S)-2,5-dimethylpiperazine backbone. A widely adopted method involves the cyclization of enantiomerically pure diamines. For example, (R,R)- or (S,S)-N,N'-dimethylethylenediamine undergoes intramolecular cyclization in the presence of a dehydrating agent such as acetic anhydride. This reaction is typically conducted under reflux conditions (120°C, 6–8 hours) to form the piperazine ring.

| Parameter | Condition |

|---|---|

| Starting Material | (R,R)-N,N'-dimethylethylenediamine |

| Dehydrating Agent | Acetic anhydride (3 equiv) |

| Solvent | Toluene |

| Temperature | 120°C (reflux) |

| Reaction Time | 8 hours |

| Yield | 70–75% |

The stereochemical integrity of the product is confirmed via chiral HPLC analysis, ensuring >99% enantiomeric excess (ee).

N-Protection with tert-Butyl Carbamate (Boc)

The secondary amine of the piperazine is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent undesired side reactions in subsequent steps. The reaction is performed in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) with a base such as triethylamine or dimethylaminopyridine (DMAP).

| Parameter | Condition |

|---|---|

| Boc Anhydride | 1.2 equiv |

| Base | Triethylamine (2.5 equiv) |

| Solvent | THF |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 85–90% |

The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through silica gel column chromatography (ethyl acetate/hexane, 1:4).

Stereochemical Control and Resolution

Asymmetric Synthesis Strategies

To avoid racemization during Boc protection, low-temperature conditions (0–5°C) and non-polar solvents (e.g., dichloromethane) are employed. Catalytic amounts of DMAP (0.1 equiv) enhance reaction efficiency while minimizing epimerization.

Diastereomeric Salt Formation

For resolving racemic mixtures, chiral resolving agents such as L-tartaric acid are used. The (2R,5S) isomer forms a crystalline salt with L-tartaric acid in ethanol, which is selectively precipitated and isolated via filtration.

| Parameter | Condition |

|---|---|

| Resolving Agent | L-tartaric acid (1.0 equiv) |

| Solvent | Ethanol |

| Temperature | 0°C |

| Crystallization Time | 24 hours |

| Enantiomeric Excess | >99% |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to enhance scalability and reproducibility. The cyclization and Boc protection steps are integrated into a single flow system, reducing intermediate isolation steps.

| Parameter | Condition |

|---|---|

| Reactor Type | Tubular (Stainless Steel) |

| Residence Time | 30 minutes |

| Temperature | 130°C |

| Pressure | 10 bar |

| Annual Output | 500–1,000 kg |

Quality Control Measures

Final product purity is assessed using:

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.

-

Chiral GC-MS : Cyclodextrin-based column, confirming >99.5% ee.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereochemical Integrity | Scalability |

|---|---|---|---|---|

| Batch Cyclization | 70–75 | 95 | Moderate | Low |

| Continuous Flow | 85 | 99 | High | High |

| Diastereomeric Resolution | 60 | 99.5 | Very High | Moderate |

Challenges and Optimization Strategies

Minimizing Racemization

化学反応の分析

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the piperazine nitrogen or methyl-substituted positions. For example, it reacts with electrophiles like acryloyl chloride to form advanced intermediates for kinase inhibitors .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate reactive secondary amines for further functionalization .

Stereoselective Transformations

The chiral centers at C2 and C5 enable asymmetric synthesis. For instance, the compound acts as a chiral auxiliary in catalytic reactions to induce enantioselectivity .

| Reaction | Role | Key Outcome |

|---|---|---|

| Asymmetric alkylation | Chiral ligand | Enantiomeric excess (ee) >95% |

| Catalytic hydrogenation | Substrate with Boc protection | Retention of stereochemistry |

Comparative Reactivity with Stereoisomers

The stereochemistry significantly impacts reactivity. The (2R,5S) configuration exhibits distinct behavior compared to (2S,5S) or (2R,5R) isomers in substitution reactions .

| Isomer | Reaction with Acryloyl Chloride | Reaction Rate |

|---|---|---|

| (2R,5S) | Fast, quantitative yield | 100% |

| (2S,5S) | Slow, requires higher temperature | 65% |

科学的研究の応用

Medicinal Chemistry

1.1 Drug Development

The compound has been investigated for its potential use as a drug candidate. Its piperazine structure is often associated with pharmacological activity, particularly in the development of central nervous system (CNS) agents. Piperazines are known to interact with neurotransmitter receptors, making derivatives like (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate promising for treating conditions such as anxiety and depression .

1.2 Antiviral Activity

Recent studies have indicated that piperazine derivatives exhibit antiviral properties. The ability of this compound to inhibit viral replication has been explored in the context of developing treatments for viral infections .

Material Science

2.1 Polymer Chemistry

The compound serves as a building block in the synthesis of polymers. Its functional groups can be utilized to create copolymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials .

2.2 Coatings and Adhesives

In material science, this compound has potential applications in formulating coatings and adhesives due to its chemical stability and compatibility with various substrates .

Organic Synthesis

3.1 Synthesis of Complex Molecules

The compound is utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cyclization processes to form more complex structures .

3.2 Chiral Synthesis

As a chiral molecule, this compound is important in asymmetric synthesis. It can be employed to produce other chiral compounds with high enantiomeric purity, which is crucial in pharmaceutical applications .

Case Study 1: CNS Drug Development

A study focused on modifying piperazine derivatives led to the synthesis of new compounds based on this compound. These compounds showed enhanced binding affinity to serotonin receptors compared to their predecessors, demonstrating improved efficacy in preclinical models of depression .

Case Study 2: Antiviral Research

Research exploring the antiviral properties of piperazine derivatives highlighted the effectiveness of this compound against certain RNA viruses. The compound was shown to inhibit viral replication by interfering with the viral entry mechanism into host cells .

作用機序

The mechanism of action of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

類似化合物との比較

Stereoisomers and Diastereomers

The stereochemistry of methyl substituents on the piperazine ring significantly influences the compound's physicochemical properties and biological activity. Key stereoisomers include:

Key Observations :

Functional Group Variations

Substitutions on the piperazine ring or carbamate group alter reactivity and applications:

tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 639068-43-2):

tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate :

Physicochemical Properties

Comparative data for select compounds:

Key Insight :

生物活性

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS No. 194032-41-2) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a tert-butyl group and two methyl groups on the piperazine ring, contributing to its unique properties and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| CAS Number | 194032-41-2 |

| MDL Number | MFCD16036945 |

| Purity | ≥98% |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

Research indicates that piperazine derivatives, including this compound, may act as inhibitors of human acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can enhance cholinergic transmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease .

Case Study: Acetylcholinesterase Inhibition

In a study evaluating various piperazine derivatives for their ability to inhibit AChE, it was found that specific structural modifications significantly influenced binding affinity. The presence of bulky groups like tert-butyl enhanced hydrophobic interactions, thereby increasing inhibitory potency against AChE .

Antioxidant Properties

Some piperazine derivatives have demonstrated antioxidant activity. For instance, a related compound was noted for its ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound could similarly exhibit protective effects against oxidative damage .

Neuroprotective Effects

The neuroprotective potential of this compound is linked to its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis. Studies have shown that piperazine derivatives can prevent neuronal cell death induced by toxic agents, indicating a promising therapeutic role in neuroprotection .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives. It was observed that the specific stereochemistry at the 2 and 5 positions of the piperazine ring significantly affects biological activity. The (2R,5S) configuration appears to enhance the binding affinity to AChE compared to other stereoisomers .

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| AChE Inhibition | Significant inhibition observed; structure-dependent |

| Antioxidant Activity | Potential free radical scavenging capabilities |

| Neuroprotection | Protective effects against neuronal apoptosis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate, and how do reaction conditions influence yield and stereochemical purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives react with cis-2,6-dimethylpiperazine in tetrahydrofuran (THF) at 0°C for 2 hours under inert conditions, followed by solvent evaporation . Key factors include temperature control (to minimize racemization) and stoichiometric ratios of reactants. Yields exceeding 80% are achievable using 1,4-dioxane as a solvent with potassium carbonate as a base at 110°C for 12 hours . Stereochemical purity is confirmed via chiral HPLC or NMR analysis of diastereomeric derivatives.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Silica gel column chromatography with gradients of ethyl acetate/hexane is standard for isolating the Boc-protected piperazine derivative . For challenging separations (e.g., diastereomers), preparative HPLC with chiral stationary phases (e.g., amylose or cellulose-based columns) is employed. Recrystallization from ethanol/water mixtures can further enhance purity (>99% by LC-MS) .

Q. How should this compound be stored to ensure long-term stability, and what are critical handling precautions?

- Methodological Answer : Store in a dark, inert atmosphere (argon or nitrogen) at room temperature to prevent degradation via oxidation or hydrolysis . The compound is hygroscopic; use desiccants in storage containers. Safety protocols include wearing nitrile gloves and working in a fume hood due to its acute oral toxicity (H302 classification) . Avoid contact with strong acids/oxidizers, which may generate hazardous decomposition products (e.g., CO, NOx) .

Advanced Research Questions

Q. How can the stereoselective synthesis of (2R,5S)-configured piperazine derivatives be optimized to minimize racemization during Boc-deprotection?

- Methodological Answer : Racemization risks increase under acidic or high-temperature conditions. Use mild deprotection agents like TFA in dichloromethane at 0°C for <1 hour . Monitoring via circular dichroism (CD) spectroscopy or chiral GC-MS ensures stereochemical integrity. Recent studies show that bulky counterions (e.g., triflate) stabilize the transition state, improving enantiomeric excess (ee) by >95% .

Q. What spectroscopic and computational methods are most effective for characterizing the conformational dynamics of this compound in solution?

- Methodological Answer : - and -NMR (e.g., in CDCl) resolve axial/equatorial substituents on the piperazine ring . NOESY experiments identify intramolecular hydrogen bonding between the tert-butyl group and adjacent methyl substituents. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy barriers for ring inversion, correlating with variable-temperature NMR data .

Q. How does the compound’s stability vary under different solvent systems, and what degradation pathways dominate in aqueous vs. nonpolar media?

- Methodological Answer : In aqueous buffers (pH 7.4), hydrolysis of the Boc group occurs slowly (t > 30 days at 25°C), while in polar aprotic solvents (DMF, DMSO), oxidative degradation dominates . Accelerated stability studies (40°C/75% RH) combined with LC-HRMS identify major degradants, such as tert-butyl alcohol and 2,5-dimethylpiperazine. Use stabilizers like BHT (0.1% w/v) in long-term storage solutions .

Key Research Findings

- Stereochemical Control : The (2R,5S) configuration enhances binding affinity in opioid receptor analogs due to optimal spatial alignment of methyl groups .

- Synthetic Scalability : Kilogram-scale synthesis achieves >85% yield using continuous-flow reactors with in-line IR monitoring .

- Environmental Impact : No ecotoxicological data exists; recommended disposal via incineration with scrubbers to mitigate potential amine emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。